tert-Butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate is a chemical compound characterized by its molecular formula . It is classified as a piperidine derivative, featuring a tert-butyl group, a hydroxyethyl group, and a carboxylate group. This compound serves as an important intermediate in the synthesis of various organic compounds and has applications in medicinal chemistry and industrial processes .
The synthesis of tert-Butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and hydroxyethyl reagents. The reaction is generally conducted under controlled conditions with the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The process can be optimized for higher yields and purity through purification steps like recrystallization or chromatography .
The molecular structure of tert-Butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate includes:
The compound's molecular weight is approximately 229.32 g/mol, and its structure can be represented as follows:
tert-Butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate can participate in various chemical reactions:
The mechanism of action for tert-Butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate involves its interaction with molecular targets in biological systems. The hydroxyethyl group facilitates hydrogen bonding with target molecules, while the piperidine ring contributes to the structural integrity and stability of the compound. The lipophilicity imparted by the tert-butyl group enhances its ability to interact with lipid membranes and proteins, potentially influencing pharmacological activity .
The compound's properties make it suitable for various applications in synthetic organic chemistry and medicinal chemistry.
tert-Butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate is utilized in several scientific domains:
The piperidine core of tert-butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate is typically constructed via ring closure or functionalization of pre-existing piperidine derivatives. A prevalent strategy involves the stereoselective alkylation of N-Boc-protected 3-substituted piperidines, where the Boc group ensures regiocontrol and minimizes side reactions. For instance, nucleophilic addition of methyl magnesium bromide to N-Boc-3-acetylpiperidine generates the chiral 1-hydroxyethyl side chain, though achieving high diastereoselectivity requires optimized reaction conditions [2]. Alternatively, chiral pool approaches utilize enantiomerically pure precursors like (R)-3-hydroxypiperidine (CAS 143900-43-0), where the hydroxyl group is oxidized and subsequently subjected to stereocontrolled Grignard addition [8] [10].
Table 1: Key Stereoselective Methods for Scaffold Assembly
Method | Starting Material | Key Reagent | Stereoselectivity | Yield |
---|---|---|---|---|
Nucleophilic Addition | tert-Butyl 3-acetylpiperidine-1-carboxylate | MethylMgBr | Moderate (d.r. 3:1) | 60-70% |
Chiral Pool Derivatization | (R)-1-Boc-3-hydroxypiperidine | Pyridinium chlorochromate | High (ee >98%) | 75% |
Reductive Amination | 1-Boc-3-piperidone | Ethanolamine/NaBH₃CN | Low | 45% |
Recent advances include enzymatic desymmetrization of prochiral diketones and transition-metal-catalyzed asymmetric hydrogenation, which afford enantiomeric excesses (ee) exceeding 95% [3]. However, substrate-specific optimization remains essential to mitigate epimerization risks during deprotection or purification [10].
The Boc protecting group is universally employed for amine masking in tert-butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate synthesis due to its orthogonal stability and clean deprotectability under mild acidic conditions. Unlike acid-labile groups (e.g., tert-butyl ester) or hydrogenolyzable groups (e.g., Cbz), the Boc group withstands the basic or reducing environments required for hydroxyethyl installation [6] [7]. Notably, the Boc group’s steric bulk suppresses unwanted N-alkylation during side-chain elaboration [1].
For the 1-hydroxyethyl moiety, silyl ethers (TBS/TBDPS) are preferred temporary protectors. They enable selective reactions at the piperidine nitrogen while tolerating subsequent hydrogenation or Grignard steps. Crucially, silyl deprotection with fluoride sources (e.g., TBAF) proceeds without Boc cleavage, as demonstrated in the synthesis of tert-butyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate derivatives [2].
Table 2: Protecting Group Stability Profiles
Protecting Group | Conditions Tolerated | Deprotection Conditions | Compatibility with Hydroxyethyl |
---|---|---|---|
Boc (amine) | Base, nucleophiles, reducing agents | TFA/CH₂Cl₂ (0°C–25°C) | High |
TBS (alcohol) | Oxidation, mild acids | TBAF/THF (0°C) | Moderate-High |
Cbz (amine) | Mild acids, nucleophiles | H₂/Pd-C (25°C) | Low (risk of hydroxyethyl reduction) |
Asymmetric reduction of prochiral ketones constitutes the most efficient route to enantiopure tert-butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate. Borane-mediated reductions catalyzed by Corey–Bakshi–Shibata (CBS) catalysts deliver the (R)- or (S)-alcohol with >90% ee, though stoichiometric boron waste complicates purification [3]. Transition-metal alternatives, such as Ru(II)-p-cymene complexes with chiral diamines, achieve comparable enantioselectivity (88–92% ee) under hydrogenation conditions (50–100 psi H₂, 25°C) [8].
Biocatalytic methods using ketoreductases (KREDs) offer superior sustainability. KRED-expressing whole cells or purified enzymes reduce 1-Boc-3-acetylpiperidine in aqueous buffer (pH 7.0, 30°C) with >99% ee and 80% isolated yield. This approach benefits from cofactor recycling via glucose dehydrogenase, enabling kilogram-scale production [3] [10].
Table 3: Performance of Asymmetric Reduction Methods
Catalyst Type | Substrate | ee (%) | Reaction Conditions | Scale Feasibility |
---|---|---|---|---|
CBS (oxazaborolidine) | tert-Butyl 3-acetylpiperidine-1-carboxylate | 95 | BH₃·THF, –20°C, 12 h | Pilot scale (100 g) |
Ru-(S)-XYL-DIAMEN | tert-Butyl 3-acetylpiperidine-1-carboxylate | 90 | 80 psi H₂, iPrOH, 25°C, 6 h | Industrial |
KRED-P1-A12 | tert-Butyl 3-acetylpiperidine-1-carboxylate | >99 | pH 7.0, 30°C, 24 h | Multi-kilogram |
Solid-phase synthesis enables rapid diversification of tert-butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate into analogs for structure-activity relationship studies. Wang or Rink amide resins serve as anchors, with the piperidine nitrogen linked via acid-cleavable amide or carbamate bonds [6]. Key steps include:
This approach has generated analogs like tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (CAS 140695-84-7) and tert-butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate for pharmacological screening [6] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1